molecular formula C7H7BO2 B14794081 (2-Hydroxymethylphenyl)boronic acid, dehydrate

(2-Hydroxymethylphenyl)boronic acid, dehydrate

Cat. No.: B14794081
M. Wt: 133.94 g/mol
InChI Key: CQBZYDVEKWGLPT-UHFFFAOYSA-N
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Description

(2-Hydroxymethylphenyl)boronic acid, dehydrate is an organic compound with the molecular formula C7H9BO3. It is a colorless crystalline solid that is slightly soluble in water and can dissolve in organic solvents such as benzene and dimethyl sulfoxide .

Preparation Methods

(2-Hydroxymethylphenyl)boronic acid, dehydrate can be synthesized through the reaction of phenylboronic acid and formaldehyde. The specific synthesis method involves the following steps :

  • Phenylboronic acid is reacted with formaldehyde in an organic solvent.
  • The reaction mixture is stirred at room temperature for a certain period.
  • The product is obtained through crystallization or other separation methods.

Chemical Reactions Analysis

(2-Hydroxymethylphenyl)boronic acid, dehydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced under specific conditions to yield various reduced forms.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(2-Hydroxymethylphenyl)boronic acid, dehydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Hydroxymethylphenyl)boronic acid, dehydrate involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

(2-Hydroxymethylphenyl)boronic acid, dehydrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C7H7BO2

Molecular Weight

133.94 g/mol

IUPAC Name

3-hydroxy-2H-1,3-benzoxaborole

InChI

InChI=1S/C7H7BO2/c9-8-5-10-7-4-2-1-3-6(7)8/h1-4,9H,5H2

InChI Key

CQBZYDVEKWGLPT-UHFFFAOYSA-N

Canonical SMILES

B1(COC2=CC=CC=C21)O

Origin of Product

United States

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